molecular formula C3H6ClFO3S B13584903 2-Chloro-2-fluoroethylmethanesulfonate

2-Chloro-2-fluoroethylmethanesulfonate

Cat. No.: B13584903
M. Wt: 176.60 g/mol
InChI Key: HLHAXYFPWXQRAB-UHFFFAOYSA-N
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Description

2-Chloro-2-fluoroethylmethanesulfonate is an organosulfur compound that contains both chlorine and fluorine atoms. It is a versatile chemical used in various fields due to its unique reactivity and properties. This compound is particularly significant in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-fluoroethylmethanesulfonate typically involves the reaction of 2-chloro-2-fluoroethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

2-chloro-2-fluoroethanol+methanesulfonyl chlorideThis compound+HCl\text{2-chloro-2-fluoroethanol} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-chloro-2-fluoroethanol+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-fluoroethylmethanesulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Elimination reactions: Under basic conditions, it can undergo elimination to form alkenes.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2-chloro-2-fluoroethanol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Triethylamine, sodium hydroxide

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

Major Products

    Substituted products: Depending on the nucleophile used, various substituted products can be formed.

    Alkenes: Formed through elimination reactions.

    Hydrolysis products: 2-chloro-2-fluoroethanol and methanesulfonic acid.

Scientific Research Applications

2-Chloro-2-fluoroethylmethanesulfonate is used in several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Pharmaceutical Research: It is used in the development of new drugs and active pharmaceutical ingredients.

    Biological Studies: The compound is used to modify biomolecules for studying their functions and interactions.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2-fluoroethylmethanesulfonate involves its reactivity towards nucleophiles. The compound acts as an electrophile, with the sulfonate group serving as a good leaving group. This allows for the substitution of the chlorine or fluorine atoms by various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethylmethanesulfonate
  • 2-Fluoroethylmethanesulfonate
  • 2-Bromo-2-fluoroethylmethanesulfonate

Uniqueness

2-Chloro-2-fluoroethylmethanesulfonate is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties. The combination of these halogens with the methanesulfonate group makes it a versatile reagent in organic synthesis, allowing for a wide range of chemical transformations.

Properties

Molecular Formula

C3H6ClFO3S

Molecular Weight

176.60 g/mol

IUPAC Name

(2-chloro-2-fluoroethyl) methanesulfonate

InChI

InChI=1S/C3H6ClFO3S/c1-9(6,7)8-2-3(4)5/h3H,2H2,1H3

InChI Key

HLHAXYFPWXQRAB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC(F)Cl

Origin of Product

United States

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